molecular formula C11H8FNO2 B6258574 methyl 6-fluoroquinoline-4-carboxylate CAS No. 1594063-40-7

methyl 6-fluoroquinoline-4-carboxylate

Cat. No.: B6258574
CAS No.: 1594063-40-7
M. Wt: 205.2
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Description

Methyl 6-fluoroquinoline-4-carboxylate is a fluorinated quinoline derivative with a methyl ester group at position 4 and a fluorine substituent at position 6 of the quinoline ring. Quinoline derivatives are widely studied for their pharmaceutical and material science applications due to their aromatic heterocyclic framework, which allows for diverse functionalization and bioactivity modulation .

Properties

CAS No.

1594063-40-7

Molecular Formula

C11H8FNO2

Molecular Weight

205.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 6-fluoroquinoline-4-carboxylate can be synthesized through various methods. One common approach involves the cyclization of 4-fluoroaniline with appropriate reagents under controlled conditions . Another method includes the use of nanostructured titanium dioxide photocatalysts under solvent-free conditions and microwave irradiation . These methods aim to achieve high yields and purity of the desired compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of environmentally friendly catalysts and solvent-free conditions is often preferred to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-fluoroquinoline-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 6-fluoroquinoline-4-carboxylate has several scientific research applications:

Comparison with Similar Compounds

The following analysis compares methyl 6-fluoroquinoline-4-carboxylate with structurally related quinoline and pyrimidine derivatives, focusing on substituent effects, molecular properties, and functional roles.

Structural and Functional Group Comparisons

Table 1: Key Structural Features and Molecular Data

Compound Name Core Structure Substituents (Positions) Molecular Formula Molecular Weight CAS Number Reference
This compound Quinoline F (6), COOCH₃ (4) C₁₁H₈FNO₂ 221.19 Not Available -
Ethyl 4-(4-fluorophenyl)-6-methylquinoline-2-carboxylate Quinoline 4-(4-fluorophenyl) (4), CH₃ (6), COOCH₂CH₃ (2) C₁₉H₁₆FNO₂ 309.34 1391490-65-5
Methyl 4-((3-chlorobenzyl)oxy)-6-fluoroquinoline-2-carboxylate Quinoline (3-Cl-benzyl)oxy (4), F (6), COOCH₃ (2) C₁₉H₁₅ClFNO₃ 367.78 1357936-14-1
2-Chloro-6-methylpyrimidine-4-carboxylic acid Pyrimidine Cl (2), CH₃ (6), COOH (4) C₆H₅ClN₂O₂ 190.57 89581-58-8
Methyl 2-acetamidoquinoline-6-carboxylate Quinoline Acetamido (2), COOCH₃ (6) C₁₃H₁₂N₂O₃ 244.25 2221953-68-8

Key Observations:

  • Substituent Position Effects: The placement of fluorine and ester groups significantly influences reactivity and bioactivity. For example, ethyl 4-(4-fluorophenyl)-6-methylquinoline-2-carboxylate demonstrates how fluorinated aryl groups enhance lipophilicity, whereas this compound’s ester group at position 4 may favor hydrogen bonding in biological targets.
  • Core Heterocycle Differences: Pyrimidine derivatives (e.g., 2-chloro-6-methylpyrimidine-4-carboxylic acid ) exhibit distinct electronic properties compared to quinolines due to their smaller ring size and nitrogen atom arrangement.
Physicochemical and Functional Properties

Solubility and Reactivity :

  • Ester vs. Acid Derivatives: Carboxylic acid derivatives (e.g., 6-fluoro-3-methyl-2-(4-phenylphenyl)quinoline-4-carboxylic acid ) generally exhibit lower solubility in organic solvents compared to ester analogs like this compound, which benefits from the ester group’s lipophilicity.
  • Fluorine Substitution: Fluorine at position 6 enhances metabolic stability and electron-withdrawing effects, as seen in methyl 4-((3-chlorobenzyl)oxy)-6-fluoroquinoline-2-carboxylate .
Computational and Graph-Based Comparisons

Chemical structure comparison methods, such as graph isomorphism algorithms , highlight that minor substituent changes (e.g., replacing chlorine with fluorine or altering ester positions) can drastically alter molecular interaction networks. For instance:

  • Graph Similarity: this compound shares a quinoline backbone with methyl 2-acetamidoquinoline-6-carboxylate , but the acetamido group at position 2 introduces hydrogen-bonding capabilities absent in the former.

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